

STL1267's impact on metabolic pathways

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Compound of Interest		
Compound Name:	STL1267	
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An In-Depth Technical Guide on the Metabolic Impact of STL1267

For Researchers, Scientists, and Drug Development Professionals

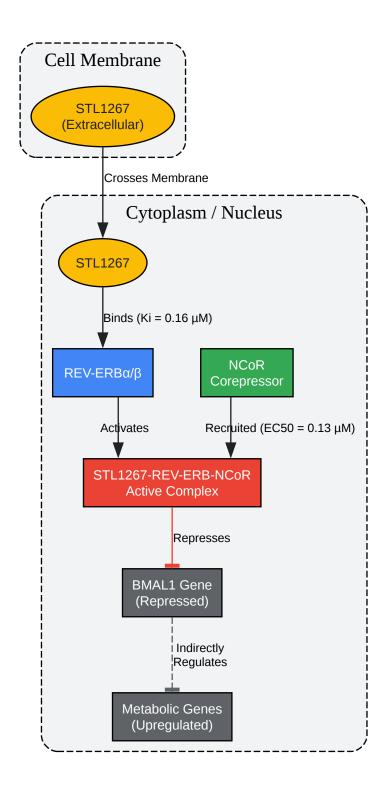
Abstract

STL1267 is a potent, synthetic, blood-brain barrier-penetrant agonist for the nuclear receptor REV-ERB.[1][2][3] As a key regulator of the circadian clock and metabolism, REV-ERB's activation by **STL1267** presents a novel therapeutic avenue for metabolic diseases.[3][4][5] This document provides a comprehensive technical overview of **STL1267**'s mechanism of action, its direct impact on metabolic pathways as evidenced by gene expression data, and detailed protocols for replicating foundational experiments. All data is presented to facilitate understanding and further research into the therapeutic potential of this compound.

Core Mechanism of Action

STL1267 functions as a high-affinity agonist for REV-ERBα and REV-ERBβ, which are transcriptional repressors integral to the molecular circadian clock.[4][5] Unlike the endogenous ligand heme, STL1267 is a non-porphyrin agonist that binds to the ligand-binding domain of REV-ERB, inducing a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex.[4][5] This STL1267-REV-ERB-NCoR complex then binds to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional repression. A primary and well-characterized target is the BMAL1 gene, a core activator of the circadian rhythm.[1][2][3] By repressing BMAL1, STL1267 effectively modulates the expression of numerous downstream genes involved in metabolic homeostasis.





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Caption: STL1267 mechanism of action pathway. (Max Width: 760px)

Quantitative Data Summary



The following tables summarize the key quantitative metrics defining the potency and activity of **STL1267** from in vitro and in vivo studies.

Table 1: In Vitro Activity of STL1267

Parameter	Value	Target/System	Reference
Binding Affinity (Ki)	0.16 μΜ	REV-ERBα	[1][2][3]
NCoR Recruitment (EC50)	0.13 μΜ	NCoR ID1 peptide to REV-ERBα	[2][3]
Transcriptional EC50	1.8 μΜ	HEK293 cells	[3]

| Cell Viability | No cytotoxicity observed up to 20 μM | HepG2 and C2C12 cells |[1][3] |

Table 2: In Vivo Pharmacokinetics of STL1267

Parameter	Value	Species	Reference
Dosage	50 mg/kg	C57BI/6 J Mice	[1][3]
Administration	Intraperitoneal (i.p.)	C57BI/6 J Mice	[1][3]
Plasma Half-life	~1.6 hours	C57BI/6 J Mice	[1][3]

| BBB Penetration | Confirmed | C57Bl/6 J Mice |[3] |

Impact on Metabolic Gene Expression

Treatment of human hepatocarcinoma (HepG2) cells with **STL1267** (5 µM for 24 hours) results in a significant upregulation of genes associated with mitochondrial function and fatty acid oxidation.[1][3][5] This indicates a shift in cellular metabolism towards energy utilization and mitochondrial biogenesis, mediated by the REV-ERB pathway.

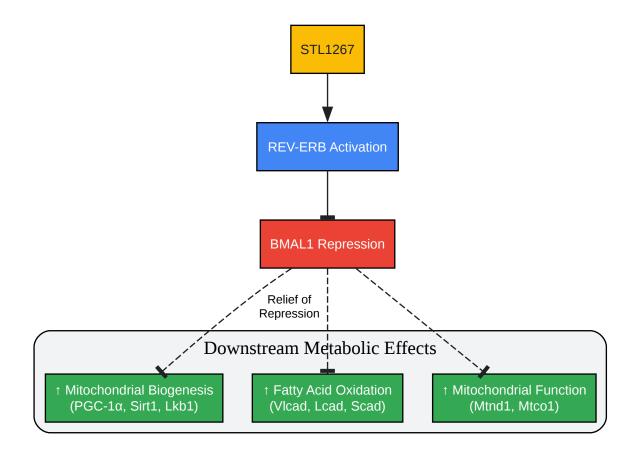
Table 3: Gene Expression Changes in HepG2 Cells with STL1267 (5 μM, 24h)



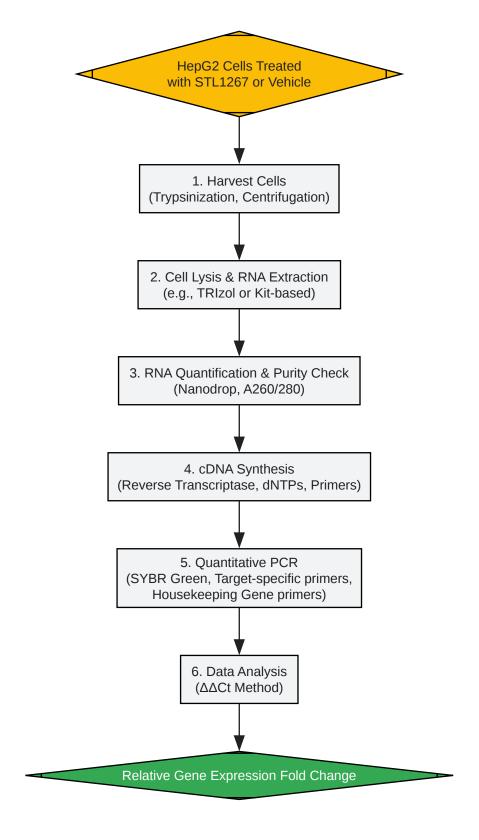
Metabolic Pathway	Upregulated Gene	Gene Name	Reference
Mitochondrial Function	Mtnd1	NADH-ubiquinone oxidoreductase chain 1	[1][3][5]
	Mtco1	Cytochrome c oxidase	[1][3][5]
Mitochondrial Biogenesis	Lkb1	Serine/threonine kinase 11	[1][3][5]
	Sirt1	Sirtuin 1	[1][3][5]
	Nampt	Nicotinamide phosphoribosyltransfe rase	[1][3][5]
	Ppargc1a	PPARG Coactivator 1 Alpha (PGC-1α)	[1][3][5]
Fatty Acid Oxidation	Vlcad	Very long-chain specific acyl-CoA dehydrogenase	[1][3][5]
	Lcad	Long-chain acyl-CoA dehydrogenase	[1][3][5]

| | Scad | Short-chain specific acyl-CoA dehydrogenase |[1][3][5] |









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